molecular formula C16H25NO2 B5236987 4-[4-(3,4-dimethylphenoxy)butyl]morpholine CAS No. 415936-90-2

4-[4-(3,4-dimethylphenoxy)butyl]morpholine

Cat. No. B5236987
CAS RN: 415936-90-2
M. Wt: 263.37 g/mol
InChI Key: SSRVEGOUAQHVLT-UHFFFAOYSA-N
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Description

4-[4-(3,4-dimethylphenoxy)butyl]morpholine, also known as DMXB or GTS-21, is a synthetic compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It belongs to the class of cholinergic agonists and acts on the nicotinic acetylcholine receptors in the brain.

Mechanism of Action

4-[4-(3,4-dimethylphenoxy)butyl]morpholine acts as a partial agonist on the α7 nicotinic acetylcholine receptors in the brain. This results in the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function, memory, and attention. This compound also has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to increase the release of acetylcholine in the brain, which plays a crucial role in cognitive function, memory, and attention. It also increases the release of dopamine and glutamate, which are important neurotransmitters involved in reward and motivation. This compound has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[4-(3,4-dimethylphenoxy)butyl]morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its short half-life and poor solubility in water can make it difficult to work with in certain experiments. This compound also has limited availability and is relatively expensive compared to other compounds.

Future Directions

There are several future directions for 4-[4-(3,4-dimethylphenoxy)butyl]morpholine research, including the development of more potent and selective compounds, the identification of new therapeutic indications, and the optimization of dosing and delivery methods. This compound may also have potential applications in the treatment of other neurological disorders such as depression, anxiety, and addiction. Further research is needed to fully understand the potential therapeutic effects of this compound and to develop more effective treatments for neurological disorders.

Synthesis Methods

4-[4-(3,4-dimethylphenoxy)butyl]morpholine can be synthesized using a multi-step process starting from 3,4-dimethylphenol and 4-bromobutanol. The first step involves the reaction of 3,4-dimethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 4-bromobutanol in the presence of potassium carbonate to form the intermediate 4-(3,4-dimethylphenoxy)butanol. The final step involves the reaction of the intermediate with morpholine in the presence of catalytic amounts of p-toluenesulfonic acid to form this compound.

Scientific Research Applications

4-[4-(3,4-dimethylphenoxy)butyl]morpholine has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. This compound has also been studied for its potential use as a neuroprotective agent in stroke and traumatic brain injury.

properties

IUPAC Name

4-[4-(3,4-dimethylphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRVEGOUAQHVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253413
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415936-90-2
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415936-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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